Terbutaline 3-O-sulfate

Description

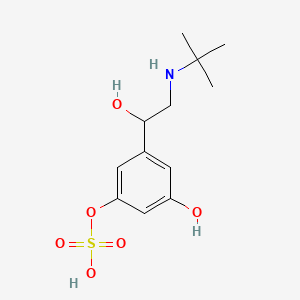

Structure

3D Structure

Propriétés

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(15)8-4-9(14)6-10(5-8)19-20(16,17)18/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLSXGCGRJMTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71324-19-1 | |

| Record name | Terbutaline 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071324191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBUTALINE 3-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX41C935E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Characterization and Structural Elucidation of Terbutaline 3 O Sulfate

Chemical Structure and Specific Sulfation Site

The chemical structure of terbutaline (B1683087) features a benzene (B151609) ring with two hydroxyl groups. Sulfation, a key metabolic pathway, involves the addition of a sulfate (B86663) group to one of these hydroxyls.

1,3-Benzenediol, 5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-, 1-(hydrogen sulfate) Representation

The systematic name for Terbutaline 3-O-sulfate is 1,3-Benzenediol, 5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-, 1-(hydrogen sulfate). axsyn.comaxios-research.com This nomenclature precisely identifies the molecular components and the location of the sulfate group. The parent molecule is a 1,3-benzenediol, indicating a benzene ring with hydroxyl groups at positions 1 and 3. A substituted ethylamino chain is attached at the 5th position. The term "1-(hydrogen sulfate)" specifies that a sulfate group is attached to the oxygen at the first position of the benzenediol ring.

Evidence of Sulfation at the 3-Position

The major metabolite of terbutaline found in urine is its sulfate conjugate. drugbank.com The sulfation process is catalyzed by phenolsulfotransferase enzymes. nih.govnih.gov While terbutaline has two phenolic hydroxyl groups available for sulfation, studies have shown that the process favors one position over the other, leading to the formation of this compound as the primary sulfated metabolite. The lack of a hydroxyl group at the 4-position of the benzene ring makes terbutaline less susceptible to metabolism by catechol-O-methyl transferase. wikipedia.org

Isomeric and Stereochemical Considerations in Sulfated Metabolite Formation

Terbutaline is a chiral molecule and exists as a racemic mixture of (+)- and (-)-enantiomers. fabad.org.tr The metabolic process of sulfation exhibits stereoselectivity, meaning the two enantiomers are metabolized at different rates.

Investigation of (+)- and (-)-Enantiomer Sulfation Rates

Research has demonstrated that the sulfation of terbutaline is a stereoselective process. fabad.org.trresearchgate.net In vitro studies using human liver cytosol have shown that the rate of sulfation for the (+)-enantiomer of terbutaline is significantly greater than that of the (-)-enantiomer. nih.govfabad.org.tr Specifically, one study found the extent of sulfation of the (+)-enantiomer was double that of the (-)-enantiomer. nih.gov Another investigation using rat liver cytosol reported that (+)-terbutaline was conjugated to a much greater extent than (-)-terbutaline, with a (+)/(-)-enantiomer ratio of 7.3 +/- 0.3. nih.gov

This difference in sulfation rate is attributed to the apparent Vmax values, which were found to be 8.1 +/- 0.4 times greater for (+)-terbutaline in one study. nih.gov Interestingly, the apparent Km value for the sulfation reaction was the same for both enantiomers, suggesting that the enzyme's affinity for both is similar, but the maximum rate of reaction is different. nih.govnih.gov

| Parameter | (+)-Terbutaline | (-)-Terbutaline | Source |

| Relative Sulfation Rate (Human Liver) | Higher | Lower | nih.govfabad.org.tr |

| (+)/(-)-Enantiomer Conjugation Ratio (Rat Liver) | 7.3 +/- 0.3 | 1 | nih.gov |

| Apparent Vmax (Rat Liver) | 8.1 +/- 0.4 times greater than (-) | Lower | nih.gov |

| Apparent Km (Human Liver) | 270 microM | 270 microM | nih.gov |

Impact of Stereoselectivity on Metabolic Fate Research

The stereoselective sulfation of terbutaline has significant implications for its pharmacokinetic profile. nih.gov The greater first-pass metabolism of the (+)-enantiomer, largely due to a higher capacity for sulfation in the gut wall, contributes to differences in the bioavailability of the two enantiomers. nih.govnih.gov The oral bioavailability of (+)-terbutaline has been reported to be 7.5%, while that of (-)-terbutaline is 14.8%. nih.govnih.gov This difference highlights how stereoselectivity in metabolism directly influences the amount of each enantiomer that reaches systemic circulation. slideshare.net Consequently, understanding the stereoselective nature of terbutaline's metabolism is crucial for accurately interpreting pharmacokinetic data and for the clinical use of this drug. nih.gov

Enzymology and Mechanistic Aspects of Terbutaline Sulfation

Sulfotransferase Enzymes Involved in Terbutaline (B1683087) 3-O-Sulfate Formation

The conjugation of a sulfate (B86663) group to terbutaline is mediated by specific sulfotransferase enzymes. These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of terbutaline.

Terbutaline, as a phenolic sympathomimetic amine, is a substrate for phenolsulphotransferases, a class of enzymes that includes catechol sulfotransferases. These enzymes are responsible for the sulfation of a wide variety of compounds containing catechol and phenolic structures. The sulfation reaction increases the water solubility of terbutaline, which facilitates its excretion from the body. drugbank.comresearchgate.net Studies on various catechols demonstrate that several SULT isoforms, including SULT1A1, SULT1A2, SULT1A3, and 1B1, are active in conjugating these types of structures. researchgate.net The enzymatic activity of catechol sulfotransferases is a key factor in the metabolic clearance of terbutaline.

A substantial portion of orally administered terbutaline undergoes presystemic metabolism, also known as first-pass metabolism, before reaching systemic circulation. nih.gov The intestinal wall is a primary site for this metabolic activity. nih.govmdpi.com Intestinal sulfotransferases play a crucial role in the sulfation of terbutaline during its absorption across the gut wall. nih.gov This intestinal metabolism significantly limits the bioavailability of oral terbutaline. nih.gov The sulfotransferase isoform SULT1A3 is expressed at high levels in the intestine and is a key enzyme in the presystemic sulfation of various phenolic drugs. nih.gov The action of these intestinal enzymes means that a significant fraction of an oral dose is converted to Terbutaline 3-O-sulfate before it can be absorbed into the bloodstream and exert its therapeutic effect. nih.govnih.gov

In vitro studies using human liver cytosol have provided detailed insights into the kinetics of terbutaline sulfation. Research examining the enantioselectivity of this process found that the sulfation of racemic terbutaline is catalyzed by phenolsulphotransferases present in the liver cytosol. nih.govnih.gov

These studies determined that the sulfation of both the (+)- and (-)-enantiomers of terbutaline shared the same apparent Michaelis constant (Km), indicating equal affinity for the enzyme. However, the maximum velocity (Vmax) for the formation of the (+)-enantiomer's sulfate conjugate was approximately double that of the (-)-enantiomer, demonstrating a significant stereoselectivity in the rate of conjugation. nih.govnih.gov

Kinetic Parameters for the Sulfation of Racemic Terbutaline by Human Liver Cytosol

| Enantiomer | Apparent Km (μM) | Apparent Vmax (relative units) |

|---|---|---|

| (+)-Terbutaline | 270 | ~2-fold higher |

| (-)-Terbutaline | 270 | Baseline |

Data derived from in vitro studies on human liver cytosol, showing that while both enantiomers have the same binding affinity, the (+)-enantiomer is sulfated at a faster rate. nih.govnih.gov

Subcellular and Tissue-Specific Metabolism of Terbutaline to its Sulfate Conjugate

The conversion of terbutaline to its sulfate metabolite is localized within specific subcellular compartments and occurs in distinct tissues, primarily the liver and the intestine.

The liver is a central organ for drug metabolism, and hepatic sulfation is a key pathway for the elimination of terbutaline. patsnap.com Following absorption into the portal circulation, terbutaline is transported to the liver where it undergoes extensive metabolism. nih.gov The sulfation process occurs in the cytosol of liver cells, where sulfotransferase enzymes are located. nih.govnih.gov

The intestinal wall is a significant site of first-pass metabolism for terbutaline. nih.govnih.gov For orally administered terbutaline, a large portion of the drug is metabolized by sulfotransferases within the enterocytes (the cells lining the intestine) as it is being absorbed. nih.gov This extensive "gut wall" metabolism results in the direct formation of this compound within the intestinal tissue, substantially reducing the amount of unchanged parent drug that reaches the liver and the systemic circulation. nih.govnih.gov This phenomenon is a critical determinant of the low bioavailability observed with oral terbutaline. nih.gov

Enzymatic Kinetics and Reaction Pathways of Sulfation

The primary metabolic pathway for terbutaline in humans is sulfation, a Phase II biotransformation reaction that results in the formation of a more water-soluble sulfate conjugate, facilitating its excretion. drugbank.comdrugbank.comfabad.org.tr This process, which predominantly occurs in the liver and the gut wall, is catalyzed by a family of enzymes known as sulfotransferases (SULTs). drugbank.comfabad.org.tr Specifically, the phenolsulphotransferase (PST) isoforms are responsible for the sulfation of phenolic compounds like terbutaline. nih.gov

The reaction pathway involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of terbutaline. nih.govxenotech.com This enzymatic conjugation masks the hydroxyl group, leading to the formation of this compound.

Research using human liver cytosol has demonstrated that the sulfation of terbutaline is stereoselective, meaning the enzyme acts differently on the two enantiomers of the racemic drug. nih.gov While both the (+)- and (-)-enantiomers of terbutaline are substrates for the phenolsulphotransferases, the rate of sulfation differs significantly between them.

Studies have shown that the apparent Michaelis-Menten constant (Kₘ), which reflects the enzyme's affinity for the substrate, is the same for both enantiomers. nih.gov However, the maximum reaction velocity (Vₘₐₓ) for the (+)-enantiomer is approximately double that of the (-)-enantiomer. nih.gov This indicates that while the enzyme binds both forms equally well, it is twice as efficient at converting the (+)-enantiomer into its sulfated metabolite. This enantioselective sulfation is a key factor influencing the pharmacokinetic profile of racemic terbutaline. nih.gov

The kinetic parameters for the sulfation of racemic terbutaline by human liver phenolsulphotransferases are detailed in the table below.

Table 1: Enzymatic Kinetics of Racemic Terbutaline Sulfation

| Enantiomer | Apparent Kₘ (µM) | Relative Apparent Vₘₐₓ |

|---|---|---|

| (+)-Terbutaline | 270 | 2 |

| (-)-Terbutaline | 270 | 1 |

Data derived from in vitro studies using human liver cytosol. nih.gov

Preclinical Pharmacokinetic and Excretion Dynamics of Terbutaline 3 O Sulfate

Absorption and Distribution of Terbutaline (B1683087) and its Sulfated Metabolite

Systemic Bioavailability Considerations and First-Pass Metabolism

The systemic bioavailability of terbutaline is significantly influenced by extensive first-pass metabolism, a process where the concentration of a drug is greatly reduced before it reaches systemic circulation. walshmedicalmedia.com This phenomenon primarily occurs in the liver and gut wall. fabad.org.tr In preclinical animal models, the extent of first-pass metabolism of terbutaline varies considerably across species.

In rats, oral administration of terbutaline results in a high first-pass metabolism, estimated to be around 70%. nih.govresearchgate.netresearchgate.netresearchgate.net This extensive metabolism contributes to the low systemic bioavailability of the parent drug when administered orally in this species. Conversely, the dog exhibits a much lower first-pass metabolism for terbutaline, at approximately 13%. nih.govresearchgate.netresearchgate.netresearchgate.net

This metabolic process is stereoselective, meaning the different spatial arrangements of the terbutaline molecule (enantiomers) are metabolized at different rates. Studies have shown that the (-) enantiomer of terbutaline has a lower first-pass metabolism and consequently a higher bioavailability compared to the (+) enantiomer. fabad.org.tr The primary metabolic pathway involved in the first-pass effect is sulfate (B86663) conjugation. fabad.org.tr

The significant inter-species variation in first-pass metabolism highlights the importance of selecting appropriate animal models in preclinical studies to accurately predict the pharmacokinetic profile of terbutaline in humans.

Interactive Data Table: First-Pass Metabolism of Terbutaline in Animal Models

| Species | First-Pass Metabolism (%) |

| Rat | 70 |

| Dog | 13 |

Comparative Absorption Across Administration Routes in Animal Models

The route of administration plays a critical role in the absorption and subsequent systemic exposure of terbutaline in animal models. premier-research.com Different routes bypass or are subjected to first-pass metabolism to varying degrees, leading to differences in bioavailability. researchgate.net

In dogs, parenteral administration (such as intravenous injection) results in over 90% of the dose being excreted renally, largely as the unchanged parent drug. nih.govresearchgate.net This indicates high systemic availability when the gastrointestinal tract and liver are bypassed. In contrast, oral administration in dogs is subject to a 13% first-pass metabolism. nih.govresearchgate.net

In rats, after intravenous administration, 25% of the dose is excreted unchanged in the urine. nih.govresearchgate.netresearchgate.netresearchgate.net However, following oral administration, a substantial first-pass metabolism of 70% is observed, significantly reducing the amount of unchanged terbutaline reaching systemic circulation. nih.govresearchgate.netresearchgate.netresearchgate.net

Studies have also explored other routes of administration, such as transdermal delivery. In preclinical studies using rabbit and guinea-pig skin, terbutaline demonstrated measurable flux, suggesting that the transdermal route could be a viable option to bypass extensive first-pass metabolism. nih.gov

Metabolism and Biotransformation of Terbutaline to 3-O-Sulfate in Animal Models

Species-Specific Metabolic Pathways (Rat, Dog, Other Laboratory Animals)

The metabolic pathways of terbutaline show significant species-specific differences, particularly in the formation of its major metabolites.

In the rat , terbutaline is extensively metabolized. The primary metabolite is the glucuronic acid conjugate. nih.govresearchgate.netresearchgate.netresearchgate.net This conjugate is eliminated through both bile (approximately 40% of the dose) and urine (around 25% of the dose). nih.govresearchgate.netresearchgate.netresearchgate.net

In contrast, the dog primarily excretes terbutaline as the unchanged parent drug. nih.gov The main metabolite identified in dogs is the sulfate conjugate, although it is formed in small amounts. nih.govresearchgate.netnih.gov Over 90% of a parenteral dose is excreted through the kidneys, with the majority being unchanged terbutaline. nih.govresearchgate.net

Pharmacokinetic studies in cows have shown that terbutaline is rapidly eliminated from the bloodstream after intravenous administration. nih.govnih.gov While the specific metabolic profile was not detailed, the rapid elimination suggests efficient metabolic processes. nih.govnih.gov In horses , there is evidence that oral terbutaline is not well absorbed. researchgate.net

Interactive Data Table: Major Terbutaline Metabolites in Different Species

| Species | Primary Metabolite |

| Rat | Glucuronic acid conjugate |

| Dog | Sulfate conjugate (minor) |

Glucuronidation and Sulfation as Primary Conjugation Routes

Conjugation reactions, specifically glucuronidation and sulfation, are the primary routes for the biotransformation of terbutaline. drugbank.comnih.govtaylorandfrancis.com These phase II metabolic processes involve the addition of endogenous molecules to the drug, increasing its water solubility and facilitating its excretion. nih.govtaylorandfrancis.com

Sulfation is the key metabolic pathway for terbutaline in dogs, leading to the formation of Terbutaline 3-O-sulfate. nih.gov This process is also a major contributor to the first-pass metabolism of terbutaline. fabad.org.tr

Glucuronidation is the dominant metabolic pathway in rats. nih.govresearchgate.netresearchgate.netresearchgate.net This process involves the enzyme UDP-glucuronosyltransferase (UGT) and results in the formation of a glucuronide conjugate. nih.govtaylorandfrancis.com

The preference for sulfation versus glucuronidation varies between species. nih.gov For instance, in rats, glucuronidation is the favored pathway for terbutaline metabolism, while in dogs, sulfation is the primary, albeit minor, conjugation reaction. nih.govresearchgate.netnih.gov

Excretion Pathways of this compound and Parent Compound

The excretion of terbutaline and its metabolites, including this compound, occurs through renal and biliary pathways, with significant variation between animal species.

In the rat , after an intravenous dose, approximately 25% is excreted as unchanged terbutaline in the urine. nih.govresearchgate.netresearchgate.netresearchgate.net A significant portion of the dose is eliminated as the glucuronic acid conjugate via both bile (40%) and urine (25%). nih.govresearchgate.netresearchgate.netresearchgate.net

In the dog , the primary route of elimination is renal. nih.govresearchgate.net Over 90% of a parenterally administered dose is excreted in the urine, predominantly as unchanged terbutaline, along with a small quantity of the sulfate conjugate. nih.govresearchgate.netnih.gov Biliary excretion in the dog is minimal, accounting for only about 1.7% of the dose. nih.govresearchgate.net

Urinary excretion is the primary route of elimination for terbutaline and its sulfate conjugate metabolite. drugs.com After subcutaneous administration, about 90% of the drug is excreted in the urine within 96 hours, with approximately 60% of this being the unchanged drug. drugs.com

Interactive Data Table: Excretion of Terbutaline and Metabolites

| Species | Route | Unchanged Terbutaline (%) | Metabolite (%) | Metabolite Type |

| Rat (IV) | Urine | 25 | 25 | Glucuronide |

| Bile | 40 | Glucuronide | ||

| Dog (Parenteral) | Urine | >90 (as unchanged + sulfate) | Minor | Sulfate |

| Bile | 1.7 |

Renal Elimination Mechanisms

In preclinical models, the renal pathway is a significant route for the elimination of terbutaline and its metabolites, including this compound. The extent of renal excretion and the nature of the excreted compounds show considerable species-specific variations.

In dogs, renal excretion is the predominant elimination pathway for terbutaline administered parenterally. nih.govresearchgate.net Following a parenteral dose, over 90% is excreted through the kidneys. nih.govresearchgate.net This renal excretion consists largely of the unchanged parent drug, with a minor portion being the sulfate conjugate. nih.govresearchgate.net This indicates that in this species, this compound is formed and subsequently cleared by the kidneys.

Studies in rats present a different metabolic and excretory profile. After intravenous administration of tritium-labelled terbutaline, 25% of the dose is excreted in the urine as unchanged terbutaline, and another 25% is eliminated renally as the glucuronic acid conjugate. nih.govresearchgate.netresearchgate.net While the sulfate conjugate is not the primary metabolite in rats, the kidneys are clearly involved in the elimination of both the parent drug and its conjugated metabolites. Urinary excretion is considered the primary route of elimination for terbutaline and its major metabolite, the sulfate conjugate. drugs.com After 96 hours following a subcutaneous administration, approximately 90% of the drug is recovered in the urine, with about 60% of this being the unchanged drug. drugs.com

| Preclinical Model | Administration Route | Total Renal Excretion (% of Dose) | Form Excreted in Urine | Reference |

|---|---|---|---|---|

| Dog | Parenteral | > 90% | Largely unchanged terbutaline, small amount of sulfate conjugate | nih.govresearchgate.net |

| Rat | Intravenous | ~50% | 25% unchanged terbutaline, 25% glucuronic acid conjugate | nih.govresearchgate.netresearchgate.net |

Biliary Excretion Profiles

The excretion of terbutaline conjugates via the biliary route demonstrates significant variability between preclinical species.

In rats, biliary excretion is a major elimination pathway, primarily for the glucuronide conjugate of terbutaline. nih.gov Following an intravenous dose, 40% of the administered dose is eliminated in the bile as the glucuronic acid conjugate. nih.govresearchgate.netresearchgate.net Pharmacokinetic studies in unanesthetized rats with bile duct cannulation confirmed the biliary excretion of terbutaline. nih.gov An investigation into the hepatic distribution and elimination of terbutaline sulfate in a perfused rat liver preparation found an intermediate hepatic extraction ratio of 0.35-0.51, which supports the capacity for biliary excretion in this species. nih.gov

Conversely, in dogs, biliary excretion represents a very minor elimination route. Only 1.7% of a parenteral dose of terbutaline is excreted via the bile. nih.govresearchgate.netresearchgate.net This suggests that while this compound is formed in the dog, its clearance is overwhelmingly directed towards renal pathways rather than biliary ones.

| Preclinical Model | Administration Route | Total Biliary Excretion (% of Dose) | Primary Form Excreted in Bile | Reference |

|---|---|---|---|---|

| Rat | Intravenous | 40% | Glucuronic acid conjugate | nih.govresearchgate.netresearchgate.net |

| Dog | Parenteral | 1.7% | Not specified, minor pathway | nih.govresearchgate.netresearchgate.net |

Comprehensive Mass Balance Studies

Mass balance studies using radiolabelled terbutaline have been crucial in elucidating the complete excretion profiles in different preclinical species, accounting for the administered dose across various elimination pathways.

In the rat, these studies show a comprehensive recovery of the administered dose. Following an intravenous administration of tritium-labelled terbutaline, the elimination is split between renal and biliary routes. nih.gov Approximately 50% of the dose is recovered in the urine, comprising 25% as unchanged drug and 25% as the glucuronide conjugate. nih.govresearchgate.net The remaining major portion, 40% of the dose, is accounted for by the biliary excretion of the glucuronide conjugate. nih.govresearchgate.net Together, these pathways account for about 90% of the administered dose.

In the dog, the mass balance is heavily skewed towards renal elimination. Over 90% of a parenterally administered dose is recovered in the urine, primarily as unchanged terbutaline with a small contribution from its sulfate conjugate. nih.govresearchgate.net Biliary excretion accounts for a negligible 1.7% of the dose. nih.govresearchgate.net This profile highlights a significant species difference compared to the rat, with the dog relying almost exclusively on renal clearance and producing the sulfate conjugate as a minor metabolite.

| Preclinical Model | Route | Urine (% of Dose) | Bile/Feces (% of Dose) | Total Accounted For (% of Dose) | Reference |

|---|---|---|---|---|---|

| Rat | Intravenous | ~50% (25% unchanged, 25% glucuronide conjugate) | 40% (as glucuronide conjugate) | ~90% | nih.govresearchgate.net |

| Dog | Parenteral | > 90% (mostly unchanged, some sulfate conjugate) | 1.7% | > 91.7% | nih.govresearchgate.net |

Advanced Analytical Methodologies for Terbutaline 3 O Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of drugs and their metabolites in various matrices. For terbutaline (B1683087) and its sulfate (B86663) conjugates, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a highly versatile and widely used technique for the analysis of polar, non-volatile compounds like terbutaline and its metabolites. Its adaptability allows for various modes of separation, including reverse-phase and chiral chromatography, making it indispensable for metabolite research.

Reverse Phase HPLC Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of terbutaline sulfate and, by extension, its metabolites. This technique separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. Several RP-HPLC methods have been developed to quantify terbutaline in bulk drug and pharmaceutical formulations, demonstrating the capacity to achieve sharp, well-resolved peaks with good linearity and accuracy. japsonline.com

One established method utilizes a C18 column with a mobile phase of 15mM ammonium acetate and methanol (70:30 v/v), which is compatible with mass spectrometry (LC-MS), a significant advantage for metabolite identification. japsonline.com Another approach employs a mobile phase of ammonium acetate and glacial acetic acid (pH 4.0) for the separation of terbutaline from potential impurities. nih.gov These methods show high reproducibility and are robust enough for routine analysis. japsonline.comoup.com

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Retention Time (Terbutaline) | Reference |

|---|---|---|---|---|---|

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | 15mM Ammonium Acetate : Methanol (70:30 v/v) | 1.0 mL/min | PDA at 220 nm | 4.1 min | japsonline.com |

| Caltrex® AIII (silica-bonded calix nih.govarene) | Acetonitrile : Ammonium Acetate (50:50 v/v), pH 6.2 | 1.0 mL/min | DAD at 280 nm | Not Specified | oup.com |

| Hypersil 100 C18 (150 x 4.6 mm, 5 µm) | 0.15 M Ammonium Acetate : Glacial Acetic Acid (96:4 v/v), pH 4.0 | 2.0 mL/min | UV at 270 nm | Not Specified | nih.gov |

Chiral HPLC for Enantiomeric Separation

Terbutaline is a chiral molecule, existing as two enantiomers (R and S forms) which may exhibit different pharmacological and toxicological profiles. The separation of these enantiomers is critical for understanding the stereoselective metabolism and disposition of the drug. Chiral HPLC, using a chiral stationary phase (CSP), is the primary method for this purpose.

A successful enantioseparation of terbutaline has been achieved using a Chirobiotic V column, which is based on the macrocyclic glycopeptide antibiotic vancomycin. nih.gov The best separation was obtained in the polar ionic mode using a mobile phase of ammonium nitrate in 100% ethanol. The salt concentration and pH of the mobile phase were identified as the most critical factors influencing the resolution of the enantiomers. nih.gov This methodology allows for the complete separation of the two enantiomers in under 10 minutes. nih.gov Such methods are essential for investigating whether the sulfation process to form Terbutaline 3-O-sulfate occurs stereoselectively.

| Stationary Phase (Column) | Mobile Phase | Key Parameters | Separation Time | Reference |

|---|---|---|---|---|

| Chirobiotic V | Ammonium nitrate in 100% ethanol | pH 5.1, Salt Concentration | < 10 min | nih.gov |

Stability-Indicating HPLC Methods for Metabolite Analysis

Stability-indicating assay methods (SIAMs) are designed to separate the active pharmaceutical ingredient from its degradation products, impurities, and, by extension, its metabolites. These methods are developed by subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govnih.govmdpi.com The ability of these methods to resolve the parent drug from numerous structurally related compounds demonstrates their suitability for metabolite analysis.

For terbutaline, several stability-indicating RP-HPLC methods have been validated. nih.govmdpi.com One method uses a Zorbax-SB Phenyl column with an isocratic mobile phase of ammonium acetate and acetonitrile, successfully separating terbutaline from degradants formed under various stress conditions. nih.govmdpi.com Another study identified degradation products like 3,5-dihydroxybenzoic acid and 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone, achieving baseline separation from the parent terbutaline peak. nih.gov The specificity of these methods confirms they can be effectively applied to quantify terbutaline in the presence of its 3-O-sulfate metabolite.

| Stationary Phase (Column) | Mobile Phase | Stress Conditions Applied | Detection | Reference |

|---|---|---|---|---|

| Zorbax-SB Phenyl (250 x 4.6mm, 5 µm) | 25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 v/v) | Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (10% H₂O₂), Photolytic, Thermal | PDA at 274 nm | nih.govmdpi.com |

| Wakosil II | Phosphate Buffer (pH 3.0) and Acetonitrile (gradient) | Hydrolytic, Photolytic | UV at 280 nm | nih.gov |

Gas Chromatography (GC) Approaches for Metabolite Detection

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For polar molecules like terbutaline, chemical derivatization is required to increase volatility and improve chromatographic performance.

Several GC-MS methods have been developed for the quantification of terbutaline in biological samples like plasma and tissue. nih.govoup.com These methods involve monitoring a specific ion from the mass spectrum of a suitable terbutaline derivative, a technique known as selected ion monitoring, which minimizes interference from endogenous compounds. nih.gov Research has shown that a GC-MS method for terbutaline in postmortem tissues had a detection limit of 1.5 ng per gram of tissue and, importantly, showed no interference from the major metabolite, the sulfate conjugate of terbutaline. oup.com This demonstrates the high specificity of GC-MS in distinguishing the parent drug from its conjugated metabolites.

| Technique | Ionization Method | Key Feature | Detection Limit | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact, Chemical Ionization | Requires derivatization; Selected Ion Monitoring | 0.1-0.3 ng/mL (in plasma) | nih.gov |

| GC-MS | Chemical Ionization | No interference from sulfate conjugate metabolite | 1.5 ng/g (in tissue) | oup.com |

Capillary Electrophoresis (CE) in Metabolite Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

CE has been successfully applied to the analysis of terbutaline sulfate. One novel method utilizes CE with chemiluminescence (CL) detection, based on the reaction of potassium ferricyanide with luminol, which is sensitized by terbutaline sulfate. nih.gov This method is highly sensitive, with a detection limit of 3.0 x 10⁻⁸ M, and has been used to determine terbutaline in pharmaceutical drugs and spiked human urine. nih.gov Furthermore, CE is a powerful tool for chiral separations. The enantiomers of terbutaline have been successfully resolved using sulfated β-cyclodextrin as a chiral selector in the background electrolyte, demonstrating CE's utility in studying the stereospecificity of drug metabolism. scilit.com

| CE Mode | Detection Method | Key Application | Detection Limit | Reference |

|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Chemiluminescence (CL) | Quantification in drugs and urine | 3.0 x 10⁻⁸ M | nih.gov |

| Capillary Zone Electrophoresis (CZE) | UV | Enantiomeric separation using sulfated β-cyclodextrin | Not Specified | scilit.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Biological Samples

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful and versatile technique for the analysis of terbutaline and its sulfate conjugate in biological samples. sciencepub.net This method offers several advantages, including the simultaneous processing of multiple samples, which enhances analytical precision and accuracy, lower analysis time, and reduced cost per analysis. sciencepub.net

A validated HPTLC method has been successfully applied for the determination of terbutaline sulfate in biological fluids like plasma and saliva. nih.govnih.gov This method typically utilizes precoated silica gel 60F254 aluminum plates as the stationary phase and a mobile phase consisting of a mixture of chloroform and methanol. nih.govnih.govresearchgate.net Densitometric analysis is commonly performed to quantify the separated compounds. nih.govnih.gov

Key parameters of a validated HPTLC method for terbutaline sulfate analysis are summarized in the table below.

| Parameter | Value |

| Stationary Phase | Precoated silica gel 60F254 aluminum plates |

| Mobile Phase | Chloroform–methanol (9.0:1.0, v/v) |

| Wavelength for Densitometric Analysis | 366 nm |

| RF Value for Terbutaline Sulfate | 0.34 ± 0.02 |

| Linearity Range | 100–1000 ng spot−1 |

| Limit of Quantification (LOQ) | 18.35 ng spot−1 |

| Average Recovery from Biological Fluids | ≥95.92% |

This validated HPTLC method has proven to be robust and reliable for pharmacokinetic studies of terbutaline sulfate. nih.govnih.gov

Mass Spectrometry (MS) for Structural Characterization and Identification

Mass spectrometry (MS) plays a pivotal role in the structural characterization and identification of this compound and other related metabolites. Its high sensitivity and specificity make it an indispensable tool in modern analytical research.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the separation, identification, and quantification of terbutaline and its metabolites in complex biological matrices. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, ions are generated from a liquid solution, allowing for the direct analysis of LC eluates. nih.gov This technique has been successfully employed to study terbutaline and its sulfoconjugate. researchgate.netnih.gov For instance, a nano-extractive electrospray ionization mass spectrometry (nanoEESI-MS) method has been developed for the rapid analysis of terbutaline sulfate aerosol drug samples, where the protonated terbutaline molecule is observed at an m/z of 226. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the advantages of a quadrupole mass analyzer and a time-of-flight mass analyzer. nih.govsemanticscholar.org This combination provides high mass accuracy, high resolution, and the ability to perform MS/MS experiments, making it a powerful tool for the identification and structural elucidation of unknown compounds. nih.govresearchgate.netchromatographyonline.com

Ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) has been utilized to identify degradation products and process impurities of terbutaline sulfate. researchgate.netresearchgate.net This technique allows for the accurate mass measurement of precursor and product ions, facilitating the determination of elemental compositions and the proposal of fragmentation pathways. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of molecules by analyzing their fragmentation patterns. nih.govnih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the structure of the original molecule. mdpi.com

In the context of terbutaline analysis, collision-induced dissociation (CID) is often used to fragment the protonated molecule (m/z 226). researchgate.net The resulting fragmentation pattern can be used to confirm the identity of the compound and to differentiate it from its isomers. researchgate.net For example, the MS/MS spectrum of protonated terbutaline often shows characteristic product ions resulting from the loss of water and other neutral fragments. researchgate.net The fragmentation of sulfated metabolites can provide information on the location of the sulfate group on the parent molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been widely used for the analysis of drugs and their metabolites in biological samples. nih.govmdpi.com While LC-MS is generally preferred for polar and non-volatile compounds like this compound, GC-MS can be employed after appropriate derivatization to increase the volatility of the analyte. nih.govnih.gov

Several GC-MS methods have been developed for the quantitative analysis of terbutaline in biological fluids. nih.govnih.gov These methods often involve derivatization steps, such as the formation of trimethylsilyl (TMS) derivatives, to make the compound suitable for GC analysis. nih.govoup.com Selected ion monitoring (SIM) is frequently used to enhance the sensitivity and selectivity of the assay, allowing for the detection of terbutaline at low concentrations. nih.govoup.com

The extraction of terbutaline from biological matrices for GC-MS analysis can be challenging due to its hydrophilic nature. nih.govoup.com Various extraction techniques, including liquid-liquid extraction and solid-phase extraction, have been employed to isolate the analyte from the biological matrix. nih.govoup.com

High-Resolution/High-Accuracy Orbitrap Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of drug metabolites, offering exceptional mass accuracy and resolving power. The Orbitrap mass analyzer, in particular, provides significant advantages for the identification and characterization of compounds like this compound. biorxiv.org

Orbitrap technology is renowned for its high resolving power, mass accuracy, and dynamic range, which are crucial for analyzing complex biological samples where metabolites are often present in low concentrations. biorxiv.org Recent advancements in Orbitrap instruments have introduced capabilities that significantly enhance data acquisition and interpretation. biorxiv.org For instance, ultrahigh-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS), a similar high-resolution technique, has been successfully used to identify degradation products of the parent compound, terbutaline sulfate. researchgate.net This approach allows for the separation and characterization of closely related compounds, a capability directly applicable to distinguishing this compound from other isomers and metabolites. researchgate.net

The high mass accuracy of the Orbitrap minimizes ambiguity in elemental composition determination from an accurate mass measurement. Furthermore, its high resolution can achieve levels exceeding 1,000,000 in the typical mass range for drug metabolites, allowing for the separation of isobaric interferences and the resolution of isotopic fine structures, which aids in confident identification. nih.gov The superior sensitivity and dynamic range of modern Orbitrap analyzers, such as the Astral, make them particularly well-suited for detecting low-abundance crosslinked peptides, a capability that translates to the detection of trace-level metabolites in biological matrices. biorxiv.org

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a simple, cost-effective, and versatile alternative for the quantitative analysis of terbutaline and its related compounds. jmchemsci.comresearchgate.net Various methods have been developed for the determination of terbutaline sulfate, which are based on different chemical reactions that produce a colored chromogen measurable by a spectrophotometer. jmchemsci.comjmchemsci.com

One prominent approach involves the oxidation of terbutaline sulfate with iron(III) in an acidic medium. The resulting iron(II) is then chelated with a chromogenic agent such as 1,10-phenanthroline (Method A) or 2,2´-bipyridyl (Method B). jmchemsci.comjmchemsci.comresearchgate.net The colored complexes formed are measured at their respective wavelengths of maximum absorbance (λmax), 510 nm for the 1,10-phenanthroline complex and 522 nm for the 2,2´-bipyridyl complex. jmchemsci.comjmchemsci.com These methods have been shown to be sensitive and accurate for quantifying the compound in various formulations. jmchemsci.comjmchemsci.com

Another method utilizes a reaction with 4-aminoantipyrine and potassium ferricyanide in a TRIS buffer solution (pH 9.5) to produce a colored product with a λmax at 550 nm. researchgate.net Additionally, direct UV spectrophotometry has been employed, with the λmax of terbutaline sulfate identified at 277 nm in a suitable solvent. rjptonline.org This UV method, enhanced by multivariate calibration techniques, provides a rapid and precise means for quantification. rjptonline.org

The performance characteristics of these spectrophotometric methods are summarized in the table below.

| Method Type | Reagents | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Redox/Complexation (A) | Fe(III), 1,10-Phenanthroline | 510 | 0.1 - 2.0 | 2.44 × 10⁵ |

| Redox/Complexation (B) | Fe(III), 2,2´-Bipyridyl | 522 | 0.1 - 1.2 | 3.27 × 10⁵ |

| Oxidative Coupling | 4-aminoantipyrine, K₃[Fe(CN)₆] | 550 | 4 - 20 | Not Reported |

| Direct UV | None | 277 | 30 - 90 | Not Reported |

This table is generated based on data from multiple sources. jmchemsci.comresearchgate.netjmchemsci.comrjptonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including drug metabolites. For terbutaline sulfate, advanced solid-state NMR (SSNMR) techniques have been employed to confirm its crystal structure and characterize different polymorphic forms. nih.govacs.org

Detailed structural characterization has been carried out using 13C and 15N solid-state NMR with cross-polarization (CP) and magic-angle spinning (MAS) techniques. acs.orgresearchgate.net High-speed 1H MAS spectra can reveal signals at high frequency that arise from hydrogen bonds, providing critical information about intermolecular interactions within the crystal lattice. acs.orgresearchgate.net

To overcome challenges in assigning specific resonances to individual atomic sites in the crystal structure, a combination of experimental and computational methods is used. nih.gov Two-dimensional (2D) NMR spectra, such as 13C,1H heteronuclear correlation (HETCOR) experiments, are used to pinpoint proton chemical shifts and establish relationships between the NMR signals and the specific nuclear sites in the molecule's structure. nih.govacs.org

Furthermore, computational chemistry plays a vital role in structure validation. By comparing experimentally obtained 13C chemical shifts with those computed using programs like CASTEP (which incorporates the Gauge Including Projector Augmented Wave principle), researchers can assess the accuracy of a proposed crystal structure. nih.gov This combined approach of advanced NMR experiments and computation provides a powerful methodology for the definitive structural confirmation of terbutaline sulfate and, by extension, its conjugated metabolites like this compound. nih.gov The 1H-NMR spectra for terbutaline sulfate have been documented, serving as a reference for its structural identity. chemicalbook.comgoogle.com

Future Research Directions and Computational Approaches in Terbutaline 3 O Sulfate Studies

Computational Modeling and Simulation of Sulfation Processes

In silico methods have become indispensable tools in drug discovery and development, offering a cost-effective and rapid means to predict metabolic fate. jocpr.comcreative-biolabs.com These computational models range from predicting a compound's metabolic stability to calculating the energetics of specific enzymatic reactions. creative-biolabs.com For Terbutaline (B1683087) 3-O-sulfate, these approaches are pivotal in understanding the intricacies of its formation.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand (drug molecule) and a protein (enzyme) at an atomic level. nih.govdovepress.commdpi.com While specific published simulations for terbutaline with sulfotransferases (SULTs) are not detailed in the provided sources, the methodology's application can be described.

Molecular Docking involves predicting the preferred orientation of a drug molecule when bound to the active site of an enzyme. For terbutaline, docking studies would model its interaction with various SULT isoforms, such as SULT1A3, which is known to be involved in its metabolism. mdpi.com The process allows researchers to identify key amino acid residues involved in the binding and helps explain the regioselectivity of the sulfation reaction—that is, why the sulfo group is specifically added to the 3-O position of the terbutaline molecule. mdpi.com

Computational models are increasingly used to predict the metabolic pathways of new chemical entities, reducing the reliance on extensive experimental testing in early drug development. jocpr.comresearchgate.net These in silico tools can be broadly categorized as ligand-based or structure-based approaches. creative-biolabs.comresearchgate.net

Ligand-Based Approaches : These methods, including Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure and properties of a drug to predict its metabolic fate. jocpr.comresearchgate.net By analyzing databases of compounds with known metabolic profiles, these models can identify structural motifs in terbutaline that make it a likely substrate for sulfotransferase enzymes.

Structure-Based Approaches : These models incorporate the three-dimensional structure of the metabolizing enzymes. creative-biolabs.com By modeling the interaction between terbutaline and various enzymes (e.g., CYPs, UGTs, SULTs), these systems can predict the most probable site of metabolism and the resulting metabolites. For terbutaline, such models would predict sulfation as a major pathway, leading to the formation of Terbutaline 3-O-sulfate.

These predictive models are instrumental in building comprehensive pharmacokinetic profiles and anticipating potential drug-drug interactions early in the development process. jocpr.com

In Vitro and In Vivo Model Systems for Metabolic Pathway Elucidation

While computational models provide valuable predictions, in vitro and in vivo systems are essential for experimental validation and detailed characterization of metabolic pathways.

To understand the specific enzymatic processes involved in the formation of this compound, researchers utilize isolated enzyme systems. These in vitro assays offer a controlled environment to study the kinetics of a single metabolic reaction, avoiding the complexity of a whole-organ or whole-organism system. fu-berlin.de

Commonly used systems include:

Recombinant Enzymes : Human SULT enzymes, expressed in and purified from cell lines (e.g., bacteria or insect cells), provide a clean system to study the metabolism of a substrate by a single enzyme isoform.

Subcellular Fractions : Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more complete metabolic profile than microsomes alone. mdpi.com These fractions are used to determine which cellular compartment is responsible for sulfation and to screen for the involvement of various enzyme families, including SULTs, UGTs, and CYPs. mdpi.com

Using these systems, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for terbutaline and the efficiency of the sulfation reaction.

The metabolism of terbutaline is highly dependent on the route of administration, which highlights the importance of organ-specific metabolic activity. nih.govnih.gov Studies have shown that after oral administration, terbutaline undergoes extensive first-pass metabolism, where a significant portion of the drug is metabolized before it reaches systemic circulation. nih.govnih.govfrontiersin.org

Intestine : The gut wall is a primary site for the sulfation of orally administered terbutaline. nih.govnih.govnih.gov This presystemic metabolism is a major contributor to the formation of this compound and significantly reduces the bioavailability of the parent drug. nih.govresearchgate.net

Liver : The liver is another key organ responsible for drug metabolism. mdpi.com After absorption from the gut, terbutaline that has not already been conjugated passes through the liver, where further sulfation can occur. nih.govnih.gov Hepatic sulfotransferases, particularly SULT1A3, play a significant role in this process. mdpi.com

Lung : As the primary target organ for inhaled terbutaline, the lung's metabolic capacity is also of interest. While the majority of an inhaled dose is swallowed and undergoes metabolism in the gut and liver, the small fraction absorbed through the airways is responsible for the therapeutic effect. nih.gov Investigating the potential for local sulfation within lung tissue is an important area of research.

| Organ | Primary Metabolic Role in Terbutaline Sulfation | Key Findings |

| Intestine | Major site of first-pass metabolism for oral terbutaline. | Sulfation in the gut wall is the predominant metabolic pathway, significantly reducing the bioavailability of the parent drug. nih.govnih.govnih.gov |

| Liver | Secondary site of metabolism after intestinal absorption. | Contributes to the conjugation of terbutaline that escapes first-pass metabolism in the gut. mdpi.comnih.govnih.gov |

| Lung | Target organ for therapeutic action; minor metabolic role. | Less than 10% of an inhaled dose is absorbed from the airways; local metabolism is less significant than gut/liver metabolism. nih.gov |

Animal models are fundamental to preclinical drug development, but significant interspecies differences in drug metabolism can make direct extrapolation to humans challenging. lovelacebiomedical.org Comparative studies are therefore essential to understand these differences and to select the most appropriate animal model.

Studies on terbutaline have revealed notable variations in its metabolic fate across different species:

Humans : The predominant metabolite of terbutaline in humans is the sulfate (B86663) conjugate. nih.govnih.govnih.govdrugbank.com After oral administration, the drug is largely conjugated, whereas after intravenous administration, it is primarily excreted unchanged. nih.govnih.gov

Dogs : Similar to humans, the main metabolite in dogs is the sulfate conjugate, regardless of the administration route. nih.govnih.govnih.gov However, the extent of first-pass metabolism is much lower than in humans. nih.gov

Rats : In contrast to humans and dogs, the primary metabolite in rats is the glucuronic acid conjugate, which is mainly eliminated via bile. nih.gov Rats also exhibit extensive first-pass metabolism after oral dosing. nih.gov

These differences underscore the importance of selecting animal models that closely mimic human metabolic pathways for accurate prediction of pharmacokinetics and disposition.

| Species | Primary Metabolite | Primary Excretion Route (Parenteral) | Extent of First-Pass Metabolism (Oral) |

| Human | Sulfate conjugate nih.govnih.govdrugbank.com | Urine (>90%), mostly as unchanged drug and sulfate conjugate. drugbank.comnih.gov | High (~69%) nih.gov |

| Dog | Sulfate conjugate nih.govnih.gov | Urine (>90%), mostly as unchanged drug. nih.gov | Low (~13%) nih.gov |

| Rat | Glucuronic acid conjugate nih.gov | Bile (40% as glucuronide), Urine (25% as unchanged drug, 25% as glucuronide). nih.gov | High (~70%) nih.gov |

Development of Novel Analytical Techniques for Enhanced Metabolite Detection

The accurate detection and quantification of drug metabolites are crucial for understanding the pharmacokinetics and pharmacodynamics of a therapeutic agent. In the case of this compound, the primary metabolite of terbutaline, several advanced analytical techniques have been developed to enhance its detection in biological matrices. These methods offer significant improvements in sensitivity, selectivity, and speed over traditional techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.

One notable advancement is the use of Capillary Electrophoresis (CE) . A novel CE method coupled with chemiluminescence (CL) detection has been developed for the determination of terbutaline sulfate. This technique is based on the principle that terbutaline sulfate can sensitize the chemiluminescence reaction between potassium ferricyanide and luminol in an alkaline medium. This method has demonstrated a low detection limit of 3.0 x 10-8 M and has been successfully applied to the analysis of terbutaline sulfate in pharmaceutical formulations and spiked human urine. nih.gov Furthermore, coupling CE with ion spray mass spectrometry has enabled the chiral separation and detection of terbutaline enantiomers, providing a powerful tool for detailed pharmacokinetic studies. nih.gov

Mass Spectrometry (MS) , particularly when hyphenated with chromatographic techniques, has become a cornerstone for metabolite analysis. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the sensitive determination of terbutaline in plasma and urine, with detection limits reaching below 1 ng/mL. nih.gov More recently, advanced MS techniques such as nano extractive electrospray ionization tandem mass spectrometry (nanoEESI-MS) have been utilized for the rapid analysis of terbutaline sulfate in aerosol drug preparations without the need for extensive sample pretreatment. researchgate.net Accurate mass quadrupole time-of-flight (Q-TOF) LC-MS/MS is another powerful tool for the comprehensive characterization of terbutaline sulfate and its impurities. researchgate.net

The integration of multiple analytical technologies, known as hyphenated techniques , offers a synergistic approach to metabolite identification. nih.govijnrd.orgsaspublishers.comijpsjournal.comiipseries.org Techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS-NMR can provide unambiguous structural elucidation of metabolites, which is particularly valuable for identifying unknown or novel metabolic pathways. nih.govijnrd.org These advanced methods are instrumental in building a comprehensive metabolic profile of drugs like terbutaline.

| Technique | Principle of Detection | Key Advantages | Reported Applications for Terbutaline/Metabolites |

|---|---|---|---|

| Capillary Electrophoresis with Chemiluminescence Detection (CE-CL) | Sensitization of luminol-potassium ferricyanide reaction | High sensitivity, low detection limits | Quantification in pharmaceutical formulations and human urine nih.gov |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled with mass-to-charge ratio detection | High selectivity, chiral separation capabilities | Chiral separation of terbutaline enantiomers nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass analysis | High sensitivity and specificity | Quantification in plasma and urine at therapeutic levels nih.govnih.gov |

| Nano Extractive Electrospray Ionization Tandem Mass Spectrometry (nanoEESI-MS/MS) | Soft ionization of analytes directly from complex matrices | Rapid analysis, minimal sample preparation | Analysis of terbutaline sulfate in aerosol drug preparations researchgate.net |

| Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS/MS) | High-resolution mass analysis for accurate mass measurement | Precise identification and structural characterization | Characterization of terbutaline sulfate and its impurities researchgate.net |

Implications for Prodrug Design and Drug Metabolism Engineering

The extensive sulfation of terbutaline to its inactive 3-O-sulfate metabolite has significant implications for drug design and the broader field of drug metabolism engineering. Understanding and manipulating this metabolic pathway can lead to the development of more effective therapeutic agents with improved pharmacological profiles.

Understanding Inactive Metabolite Formation in Drug Development

The formation of inactive metabolites, such as this compound, is a critical consideration in drug development. This metabolic pathway, primarily occurring in the liver and intestinal wall, can significantly reduce the oral bioavailability of the parent drug, a phenomenon known as first-pass metabolism. For terbutaline, this extensive sulfation necessitates alternative routes of administration, such as inhalation or subcutaneous injection, to achieve therapeutic concentrations.

Strategies to Modulate Sulfation for Improved Pharmacological Profiles

Modulating the sulfation process offers a promising strategy to enhance the therapeutic potential of drugs that are susceptible to this metabolic pathway. There are two primary approaches to this modulation: inhibiting sulfation to increase the bioavailability of the active drug and utilizing sulfation as a mechanism for prodrug activation.

Inhibition of Sulfation: One strategy to improve the pharmacological profile of a drug like terbutaline is to co-administer it with an inhibitor of the sulfotransferase enzymes (SULTs) responsible for its metabolism. However, this approach carries the risk of drug-drug interactions and potential toxicity due to the broad role of SULTs in endogenous and xenobiotic metabolism. A more refined approach is to design molecules that are inherently less susceptible to sulfation. This can be achieved by:

Structural Modification: Altering the chemical structure of the drug to reduce its affinity for SULTs. This could involve introducing bulky groups near the phenolic hydroxyl groups of terbutaline to sterically hinder the approach of the sulfotransferase enzyme.

Bioisosteric Replacement: Replacing the phenolic hydroxyl groups with other functional groups that can maintain the desired pharmacological activity but are not substrates for sulfation.

Sulfation-Activated Prodrugs: An alternative and innovative strategy is to design prodrugs that are activated by sulfotransferases. In this approach, an inactive precursor molecule is administered and is then converted to the active drug via sulfation in the body. This strategy can be particularly useful for targeted drug delivery to tissues with high sulfotransferase activity. While not directly applicable to improving the activity of terbutaline itself (as its sulfated form is inactive), this concept highlights the potential for harnessing the sulfation pathway for therapeutic benefit. For example, certain anticancer prodrugs are designed to be activated by SULTs that are overexpressed in tumor cells, thereby concentrating the active drug at the site of action and reducing systemic toxicity.

By understanding the intricacies of this compound formation, researchers can devise rational strategies to either circumvent this metabolic inactivation or leverage the sulfation pathway for the development of novel therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.